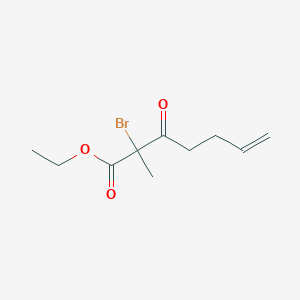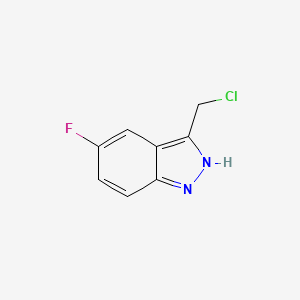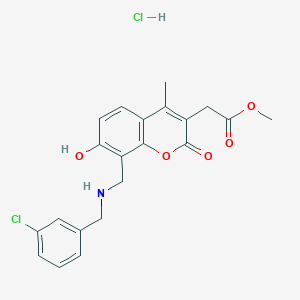
methyl 2-(8-(((3-chlorobenzyl)amino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-(((3-chlorobenzyl)amino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-2-one core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(8-(((3-chlorobenzyl)amino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride typically involves multiple steps. One common route includes the formation of the chromen-2-one core followed by the introduction of the 3-chlorobenzylamine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(8-(((3-chlorobenzyl)amino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The 3-chlorobenzylamine moiety may enhance binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Coumarin derivatives: Share the chromen-2-one core and exhibit similar biological activities.
Benzylamine derivatives: Contain the benzylamine moiety and are known for their pharmacological properties.
Uniqueness: Methyl 2-(8-(((3-chlorobenzyl)amino)methyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate hydrochloride is unique due to the combination of the chromen-2-one core and the 3-chlorobenzylamine moiety, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C21H21Cl2NO5 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
methyl 2-[8-[[(3-chlorophenyl)methylamino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-12-15-6-7-18(24)17(11-23-10-13-4-3-5-14(22)8-13)20(15)28-21(26)16(12)9-19(25)27-2;/h3-8,23-24H,9-11H2,1-2H3;1H |
InChI Key |
NYSIZCUNZYFJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNCC3=CC(=CC=C3)Cl)O)CC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



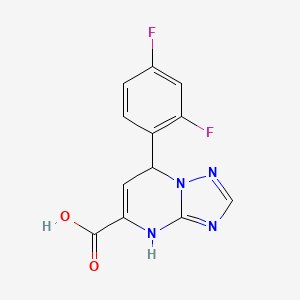
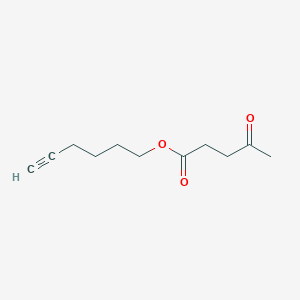
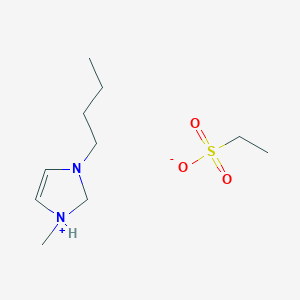
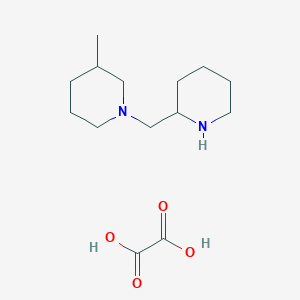
![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12628673.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)
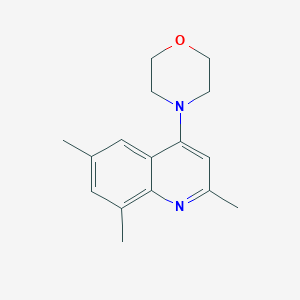
![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)
![5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B12628696.png)

